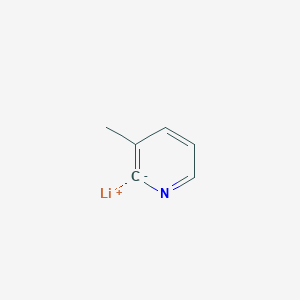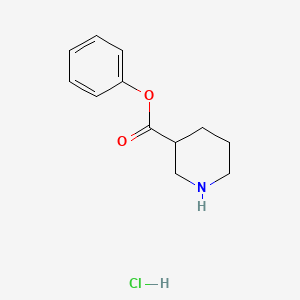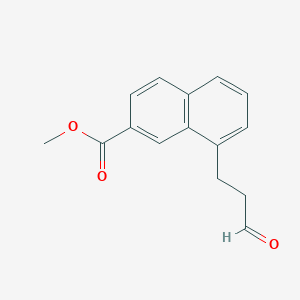
8-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound characterized by the presence of a hydroxymethyl group attached to a dihydronaphthalenone structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one typically involves the hydroxymethylation of phenolic ketones. One method involves the reaction of 4-hydroxy-acetophenone with paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid. The reaction is carried out at room temperature for 45 hours, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented. the principles of hydroxymethylation using formaldehyde and appropriate catalysts can be scaled up for industrial applications.
化学反応の分析
Types of Reactions: 8-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxymethyl group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
8-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the synthesis of various industrial chemicals and materials.
作用機序
The mechanism of action of 8-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. The exact molecular pathways and targets are still under investigation, but it is believed to affect cellular processes such as DNA synthesis and enzyme activity .
類似化合物との比較
Hydroxymethylfurfural: An organic compound with a hydroxymethyl group attached to a furan ring.
Hydroxymethyl group derivatives: Compounds with similar functional groups but different core structures.
Uniqueness: 8-(Hydroxymethyl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific dihydronaphthalenone structure combined with a hydroxymethyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
133601-13-5 |
|---|---|
分子式 |
C11H12O2 |
分子量 |
176.21 g/mol |
IUPAC名 |
8-(hydroxymethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H12O2/c12-7-9-5-1-3-8-4-2-6-10(13)11(8)9/h1,3,5,12H,2,4,6-7H2 |
InChIキー |
GWHVKPCTRDABLE-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=O)C1)C(=CC=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![2-Quinolinamine, 4-methyl-N-[3-(4-morpholinyl)propyl]-](/img/structure/B14284864.png)

![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)

![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)

